3-Ethyl Haloperidol-d4 is classified as an antipsychotic agent within the butyrophenone class. It is primarily utilized in research settings to study the pharmacokinetics and dynamics of haloperidol and its analogs. The compound is available from various chemical suppliers and is often used as a reference standard in analytical chemistry.
The synthesis of 3-Ethyl Haloperidol-d4 can be achieved through several methods, primarily involving the deuteration of haloperidol. One common approach includes:
The synthetic routes are optimized to retain the desired pharmacological properties while allowing for enhanced study through isotopic labeling .
The molecular structure of 3-Ethyl Haloperidol-d4 includes:
The InChI key for 3-Ethyl Haloperidol-d4 is ODANWSUZWFYXTO-UHFFFAOYSA-N
, which provides a unique identifier for computational applications.
Property | Value |
---|---|
Molecular Formula | C23D4H23ClFNO2 |
Molecular Weight | 382.9 g/mol |
IUPAC Name | [4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]butanoate |
3-Ethyl Haloperidol-d4 participates in several types of chemical reactions typical for butyrophenone derivatives:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and chlorine or bromine for substitution reactions.
The products formed depend on specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction typically produces alcohols.
The primary mechanism of action for 3-Ethyl Haloperidol-d4 involves its interaction with dopamine receptors, particularly the D2-like receptor family. As an antagonist, it blocks these receptors, alleviating symptoms associated with psychosis and other psychiatric disorders. The deuterated form allows researchers to track its metabolism more accurately during pharmacokinetic studies.
Key aspects include:
3-Ethyl Haloperidol-d4 exhibits physical properties consistent with its structural characteristics:
The chemical properties include stability under standard laboratory conditions and reactivity typical of substituted phenolic compounds.
3-Ethyl Haloperidol-d4 has several applications in scientific research:
3-Ethyl Haloperidol-d4 (molecular formula: C₂₃H₂₃D₄ClFNO₂; molecular weight: 407.94 g/mol) is a deuterated analog of the antipsychotic haloperidol. Its structure features four deuterium atoms at specific positions and an ethyl substitution at the 3-position of the piperidine ring. The deuterium atoms replace hydrogen atoms at metabolically vulnerable sites, while the ethyl group introduces steric bulk that alters intermolecular interactions with biological targets. The core retains haloperidol’s 4-chlorophenyl-4-hydroxypiperidine pharmacophore but modifies electronic properties through deuterium’s lower vibrational frequency (C-D bond vs. C-H) and the ethyl group’s electron-donating effects. This strategic redesign aims to enhance metabolic stability without compromising receptor engagement [5] [7].
Table 1: Molecular Properties of 3-Ethyl Haloperidol-d4 vs. Haloperidol
Property | 3-Ethyl Haloperidol-d4 | Haloperidol |
---|---|---|
Molecular Formula | C₂₃H₂₃D₄ClFNO₂ | C₂₁H₂₃ClFNO₂ |
Molecular Weight (g/mol) | 407.94 | 375.87 |
Deuterium Positions | Aliphatic sites | N/A |
Key Modification | Ethyl group at C3, D₄ | None |
Deuterium incorporation follows the deuterium kinetic isotope effect (DKIE), where C-D bonds exhibit ~6–10-fold slower cleavage than C-H bonds by cytochrome P450 enzymes. In (±)-3,3-difluoro-reduced haloperidol analogs, deuterium placement adjacent to fluorinated segments further impedes oxidation back to haloperidol, as confirmed via liver microsome assays [4]. Synthetic routes typically involve:
3-Ethyl Haloperidol-d4 diverges from haloperidol in three key aspects:
Table 2: Pharmacological Comparison of Haloperidol Derivatives
Parameter | Haloperidol | (±)-Difluoro-Reduced Haloperidol | 3-Ethyl Haloperidol-d4 |
---|---|---|---|
S1R Kᵢ (nM) | 4.8 | 1.8 | Not reported |
D₂R Kᵢ (nM) | 9.6 | 5,473 | Expected >1,000* |
Metabolic Oxidation | High | Undetectable | Expected low |
Solubility (PBS) | >300 μM | 3.4 μM | Expected <10 μM* |
*Inferred from structural analogs [4] [5].
Bioisosteres in haloperidol analogs target enhanced stability, receptor selectivity, or brain exposure:
Table 3: Bioisostere Applications in Haloperidol Derivatives
Bioisostere Type | Group Introduced | Target Property | Observed Effect |
---|---|---|---|
Deuterium (nonclassical) | -CD₂- | Metabolic stability | ↓ CYP oxidation; ↑ half-life |
Fluorine (classical) | -CF₂- | Oxidation resistance | Blocks ketone formation |
Alkyl chain (classical) | -CH₂CH₃ vs. -CH₃ | Steric bulk | Altered receptor fit; ↓ D₂R affinity |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1